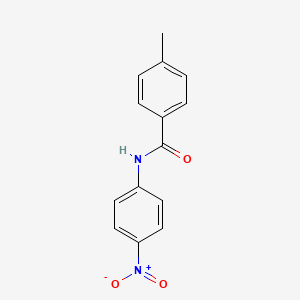

4-methyl-N-(4-nitrophenyl)benzamide

Description

Overview of the Benzamide (B126) Class in Organic Synthesis and Functional Applications

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide functional group. solubilityofthings.comwikipedia.org This structure serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. solubilityofthings.comresearchgate.net The amide bond, central to the benzamide structure, is prevalent in numerous biological processes. researchgate.net

The utility of benzamides extends to various industries. They are used as intermediates in the production of dyes and plastics. solubilityofthings.com Due to their polar nature, they can function as effective solvents for a range of organic compounds. solubilityofthings.com In the field of medicinal chemistry, benzamide derivatives are integral to the development of pharmaceuticals. solubilityofthings.com

Rationale for Investigating Substituted N-Arylbenzamides

N-arylbenzamides, a subset of benzamides where the amide nitrogen is attached to an aryl group, are of significant interest to researchers. The introduction of substituents on either the benzoyl or the N-aryl ring allows for the fine-tuning of the molecule's properties. This structural modification can influence the compound's electronic properties, conformation, and potential as a bioactive agent. tandfonline.comwalshmedicalmedia.com

The investigation of substituted N-arylbenzamides is driven by the quest for novel molecules with specific functionalities. For instance, α-arylbenzamides are found in bioactive molecules with potential applications as anti-cancer agents and anti-depressants. bohrium.com The ability to systematically alter the substituents provides a powerful tool for structure-activity relationship (SAR) studies, which are crucial in the field of drug discovery. nih.gov The synthesis of libraries of these compounds, such as polyhydroxy-N-arylbenzamides, allows for broad screening to identify molecules with desired biological activities. tandfonline.com

Specific Focus on 4-methyl-N-(4-nitrophenyl)benzamide as a Model Compound and Research Subject

This compound is a specific substituted N-arylbenzamide that serves as a valuable model compound for research. Its structure incorporates a methyl group on the benzoyl ring and a nitro group on the N-phenyl ring. This particular arrangement of substituents provides a unique electronic and steric profile for investigation.

Below are tables detailing the known properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C14H12N2O3 chemspider.comuni.lu |

| InChI | InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(9-7-12)16(18)19/h2-9H,1H3,(H,15,17) uni.lu |

| InChIKey | ABXKGSXNOJYBBX-UHFFFAOYSA-N uni.lu |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N+[O-] uni.lu |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 256.26 g/mol chemspider.com |

| Monoisotopic Mass | 256.084792 Da chemspider.com |

Table 3: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 257.09206 | 155.3 |

| [M+Na]+ | 279.07400 | 161.2 |

| [M-H]- | 255.07750 | 162.2 |

| [M+NH4]+ | 274.11860 | 170.7 |

| [M+K]+ | 295.04794 | 154.1 |

| [M+H-H2O]+ | 239.08204 | 152.0 |

| [M+HCOO]- | 301.08298 | 181.1 |

| [M+CH3COO]- | 315.09863 | 191.7 |

| [M+Na-2H]- | 277.05945 | 162.0 |

| [M]+ | 256.08423 | 153.2 |

| [M]- | 256.08533 | 153.2 |

Data sourced from PubChemLite and calculated using CCSbase. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(9-7-12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXKGSXNOJYBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187347 | |

| Record name | p-Toluanilide, 4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-88-8 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitro-p-toluanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Nitro-p-toluanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluanilide, 4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-4'-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-NITRO-P-TOLUANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETC7RCY3F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl N 4 Nitrophenyl Benzamide and Analogues

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

While a specific single-crystal X-ray diffraction study for 4-methyl-N-(4-nitrophenyl)benzamide was not found in the surveyed literature, extensive data on closely related analogues allow for a detailed prediction of its molecular geometry and crystal packing behavior.

The molecular conformation of benzanilides is largely defined by the dihedral angles between the two aromatic rings and the central amide plane. In the analogous compound, 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, where a sulfonamide group replaces the amide linkage, the two benzene (B151609) ring planes are nearly orthogonal, with a dihedral angle of 86.1(1)°. researchgate.net In another related molecule, 4-nitro-N-(3-nitrophenyl)benzamide, the dihedral angle between the two benzene rings is 26.1(1)°. otterbein.edu This suggests that the this compound molecule is inherently non-planar. The steric and electronic effects of the methyl and nitro substituents, along with the partial double bond character of the amide C-N bond, lead to a twisted conformation. The central amide group is expected to be tilted with respect to both the 4-methylbenzoyl ring and the 4-nitrophenyl ring, a common feature in benzanilide (B160483) structures.

Table 1: Dihedral Angles in Analogous Compounds

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|

| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | 86.1(1) | researchgate.net |

| 4-nitro-N-(3-nitrophenyl)benzamide | 26.1(1) | otterbein.edu |

The primary intermolecular interaction governing the crystal packing in benzanilides is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. In the crystal structure of the sulfonamide analogue, 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the molecular packing is stabilized by intermolecular N-H···O interactions. researchgate.net This N-H···O hydrogen bonding typically links molecules into infinite chains or ribbons. Weaker C-H···O interactions, involving aromatic C-H donors and either carbonyl or nitro group oxygen acceptors, are also expected to play a significant role in reinforcing the crystal structure, as seen in compounds like 4-nitro-N-(3-nitrophenyl)benzamide. otterbein.edu

The combination of strong N-H···O hydrogen bonds and multiple weaker interactions leads to the formation of a stable, three-dimensional supramolecular architecture. The N-H···O bonds create robust one-dimensional chains, and these chains are then assembled into layers or more complex 3D networks through C-H···O bonds and, potentially, π–π stacking interactions between the aromatic rings. In 4-nitro-N-(3-nitrophenyl)benzamide, molecules are stacked along the a-axis with centroid–centroid distances of 3.8878 (6) Å, indicating the presence of such π–π interactions. otterbein.edu The interplay of these directed interactions is a key focus of crystal engineering, as it determines the final crystal packing and the material's physical properties.

Vibrational Spectroscopy (FT-IR) for Functional Group Conformation and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions. The vibrational frequencies of key groups in this compound can be assigned based on data from structurally similar compounds, such as the isomer N-{[(4-nitrophenyl)amino]methyl}benzamide. mdpi.com The position of the N-H and C=O (Amide I) stretching bands are particularly sensitive to hydrogen bonding; a lower frequency typically indicates stronger hydrogen bonding in the solid state.

Table 2: Characteristic FT-IR Vibrational Frequencies for an Isomeric Analogue

| Vibrational Mode | Frequency (cm-1) | Assignment | Reference |

|---|---|---|---|

| ν(N-H)amide | 3327 | Amide N-H stretching | mdpi.com |

| Amide I | 1664 | C=O stretching | mdpi.com |

| ν(N=O)asymmetric | 1603 | Asymmetric NO2 stretching | mdpi.com |

| Amide II | 1530 | N-H bending and C-N stretching | mdpi.com |

| ν(N=O)symmetric | 1326 | Symmetric NO2 stretching | mdpi.com |

Data from N-{[(4-nitrophenyl)amino]methyl}benzamide mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Conformations

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Although specific NMR data for this compound is not available, the expected chemical shifts can be inferred from its isomer, N-{[(4-nitrophenyl)amino]methyl}benzamide. mdpi.com The electron-withdrawing nitro group will cause the protons on the nitrophenyl ring to appear at a lower field (higher ppm) compared to those on the methyl-substituted benzoyl ring. The amide proton is expected to appear as a singlet at a significantly downfield shift.

Table 3: Predicted ¹H-NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Rationale (based on analogue data) | Reference |

|---|---|---|---|

| Ar-NH | ~9.2-10.5 | Amide proton, deshielded | mdpi.com |

| 4-NO₂-ArH | ~8.0-8.3 | Protons on the nitrophenyl ring, strongly deshielded by NO₂ group | mdpi.com |

| ArH (benzoyl) | ~7.4-7.9 | Protons on the benzoyl ring | mdpi.com |

| CH₃ | ~2.4 | Methyl group protons on the benzoyl ring | rsc.org |

Predictions based on data from N-{[(4-nitrophenyl)amino]methyl}benzamide and 4-nitrophenyl-4-methylbenzoate mdpi.comrsc.org

Similarly, the ¹³C-NMR spectrum can be predicted. The carbonyl carbon will have a characteristic downfield shift, and the carbons attached to the nitro group will also be significantly deshielded.

Table 4: Predicted ¹³C-NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale (based on analogue data) | Reference |

|---|---|---|---|

| C=O | ~166-167 | Carbonyl carbon | mdpi.com |

| 4-NO₂-ArC-1 (C-N) | ~153 | Aromatic carbon attached to nitrogen | mdpi.com |

| 4-NO₂-ArC-4 (C-NO₂) | ~137 | Aromatic carbon attached to nitro group | mdpi.com |

| Aromatic C-H | ~112-134 | Other aromatic carbons | mdpi.com |

| CH₃ | ~21 | Methyl carbon |

Predictions based on data from N-{[(4-nitrophenyl)amino]methyl}benzamide mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface (HS) analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which appear as red spots and signify interactions like hydrogen bonds. The 2D fingerprint plots derived from the HS provide a quantitative summary of the different types of atomic contacts. For molecules like this compound, the analysis of related structures shows that the most significant contributions to crystal packing come from O···H/H···O, H···H, and C···H/H···C contacts. strath.ac.ukresearchgate.net The O···H contacts primarily represent the strong N-H···O and weaker C-H···O hydrogen bonds.

Table 5: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Typical Percentage Contribution | Reference |

|---|---|---|

| O···H / H···O | 30% - 42% | strath.ac.ukresearchgate.net |

| H···H | 29% - 47% | strath.ac.ukresearchgate.net |

| C···H / H···C | 9.5% - 28% | strath.ac.ukresearchgate.net |

| C···C | ~5% | nih.gov |

| N···H / H···N | ~1% - 7% | researchgate.netnih.gov |

Data from N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide and N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide strath.ac.ukresearchgate.net

This quantitative analysis confirms the qualitative picture from crystallography, highlighting the dominance of hydrogen bonding and van der Waals forces in the supramolecular assembly.

Computational Chemistry and Theoretical Investigations of 4 Methyl N 4 Nitrophenyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 4-methyl-N-(4-nitrophenyl)benzamide with a favorable balance between accuracy and computational cost.

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is typically achieved using DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p). tandfonline.comnih.gov The process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

For benzamide (B126) derivatives, a key feature of their geometry is the relative orientation of the two phenyl rings and the planarity of the central amide bridge (-CO-NH-). nih.govnih.gov In the optimized structure of this compound, the two aromatic rings are not coplanar. The tilt between the rings is a result of balancing steric hindrance and electronic effects. nih.gov DFT calculations provide precise values for bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape. These calculated parameters can be compared with experimental data from X-ray crystallography, often showing good agreement. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents typical data ranges for benzamide derivatives based on DFT calculations.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| Dihedral Angle (Ring 1 - Amide Plane) | 25° - 35° |

| Dihedral Angle (Ring 2 - Amide Plane) | 30° - 40° |

| Dihedral Angle (Ring 1 - Ring 2) | 55° - 70° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is typically localized on the 4-methylphenyl (toluyl) group, which is the more electron-rich portion, while the LUMO is concentrated on the electron-deficient 4-nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group. This distribution indicates that an intramolecular charge transfer occurs from the methylphenyl ring to the nitrophenyl ring upon electronic excitation. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table shows representative energy values for similar compounds calculated by DFT.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.5 to -3.0 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict the sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. researchgate.net The MEP map is color-coded to indicate different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the carbonyl group and the nitro group. researchgate.net The most positive potential (blue) would be found around the amide hydrogen (N-H), making it a likely hydrogen bond donor. The aromatic protons also exhibit a lesser degree of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to the stability of the molecule. nih.gov The stabilization energy (E2) associated with these interactions can be quantified.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and for understanding the biological activity of molecules.

Molecular docking simulations for this compound can be performed against various biomolecular targets to explore its potential as an inhibitor or modulator. Benzamide derivatives have been studied for their anti-inflammatory, antidiabetic, and other biological activities. nih.govnih.gov

The process involves placing the flexible ligand into the active site of a rigid or flexible receptor. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. samipubco.com The simulation identifies the most stable binding pose and the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and nitro group oxygens can act as acceptors.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein. samipubco.com

For instance, docking this compound into the active site of an enzyme like inducible nitric oxide synthase (iNOS) could reveal its potential as an anti-inflammatory agent. nih.govresearchgate.net The results would provide a binding score and a detailed view of its interactions with key amino acid residues, guiding further experimental validation. nih.gov

Table 3: Illustrative Molecular Docking Results This table presents hypothetical docking scores and key interactions against a representative enzyme target.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Enzyme X (e.g., iNOS) | -8.5 | ARG 123 | Hydrogen Bond (with Nitro O) |

| TYR 456 | π-π Stacking (with Nitrophenyl Ring) | ||

| LEU 78 | Hydrophobic (with Methyl Group) |

Identification of Key Binding Site Residues and Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions)

While specific molecular docking studies exclusively for this compound are not extensively documented in the available literature, insights into its potential binding interactions can be extrapolated from studies on structurally similar benzamide and sulfonamide derivatives. Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves predicting the binding mode and affinity of a ligand to a target protein's active site.

In general, the binding of benzamide derivatives to protein targets is characterized by a combination of hydrogen bonds and hydrophobic interactions. The amide linkage (-CONH-) in this compound is a key functional group capable of forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand within the binding pocket of a receptor.

A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a sulfonamide analogue, utilized 3D-Hirshfeld surface analysis to investigate intermolecular interactions. sci-hub.se This analysis revealed that H···H, O···H, and C···H contacts were predominant in the crystal packing, indicating the importance of van der Waals forces and hydrogen bonding. sci-hub.se Such interactions are also expected to be significant in the binding of this compound to a biological target.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery and materials science, MD simulations provide valuable insights into the stability of ligand-protein complexes and the conformational dynamics of molecules.

For benzamide derivatives, MD simulations have been employed to assess the stability of their binding to target proteins. nih.gov A typical MD simulation would involve placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and observing its behavior over a period of nanoseconds. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often monitored to assess the stability of the system. A stable RMSD suggests that the ligand remains securely bound in the active site.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations showed that the ligand-protein complex reached a constant phase after an initial surge in RMSD, indicating the stability of the most active compound at the binding site of the target enzymes. nih.gov The simulations also revealed that electrostatic interactions were dominant between the ligand and the protein. nih.gov

For this compound, MD simulations could elucidate how the molecule adapts its conformation within a binding site. The flexibility of the amide bond and the rotation of the aromatic rings are important dynamic features that can be studied. These simulations can also help to understand the role of water molecules in mediating ligand-protein interactions and to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone. While specific MD simulation data for this compound is not available, the principles from studies on related compounds are directly applicable.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their biological activity and properties. Computational approaches play a significant role in deriving SAR by correlating the structural features of a series of compounds with their activities.

For benzamide derivatives, SAR studies have been conducted to understand how different substituents on the aromatic rings affect their potency and selectivity for various biological targets. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a tetrazolyl group and an amide linker was found to significantly improve agonistic activity at the GPR35 receptor. nih.gov SAR analysis of these compounds showed that a bromine substituent at the 5-position and a p-methoxy-benzamide at the 2-position led to a significant increase in activity. nih.gov

In the context of this compound, a computational SAR study would involve synthesizing and testing a series of analogues with variations in the substituents on both phenyl rings. For instance, the position and nature of the methyl and nitro groups could be altered. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate various molecular descriptors for each analogue, including:

Electronic properties: Atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric properties: Molecular volume and surface area.

Lipophilic properties: The logarithm of the partition coefficient (logP).

These descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that relates the chemical structure of a molecule to its biological activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. While a specific SAR study for this compound is not detailed in the literature, the general approach is well-established for benzamide scaffolds.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and signal processing. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO properties. In this compound, the methyl group (-CH3) on one phenyl ring can be considered a weak electron donor, while the nitro group (-NO2) on the other phenyl ring is a strong electron acceptor. The benzamide backbone acts as the π-conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor, which is a key requirement for a high NLO response.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of molecules. The key NLO parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response.

Studies on similar organic molecules have shown that the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugation path. For instance, DFT studies on other D-π-A systems have demonstrated that the introduction of strong electron-withdrawing groups leads to a smaller HOMO-LUMO energy gap and a larger β value. nih.gov

A computational study of 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide, a related compound, involved optimizing the molecular geometry using DFT with the B3LYP/6-311++G(d,p) basis set to provide theoretical assessments of its properties. researchgate.nettandfonline.com The calculation of NLO properties typically involves determining the components of the hyperpolarizability tensor.

The table below shows representative theoretical NLO data for a related D-π-A compound, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide (compound 7c from a study), to illustrate the type of information obtained from such calculations. nih.gov

| Property | Value |

| HOMO Energy | -7.144 eV |

| LUMO Energy | -2.526 eV |

| HOMO-LUMO Gap (ΔE) | 4.618 eV |

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |

Data for a representative D-π-A compound from a computational study to illustrate the parameters evaluated. nih.gov

For this compound, a similar theoretical investigation would provide valuable insights into its potential as an NLO material. The calculations would likely predict a significant first hyperpolarizability due to the presence of the donor (methylphenyl) and acceptor (nitrophenyl) moieties connected by the amide bridge.

Investigation of Biological and Material Science Applications of 4 Methyl N 4 Nitrophenyl Benzamide and Its Analogues

Evaluation of Biological Interactions (In Vitro and In Silico Studies)

The versatility of the N-substituted benzamide (B126) structure has prompted widespread evaluation of its biological potential. nanobioletters.com Derivatives are frequently synthesized and screened for a variety of pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. mdpi.comnanobioletters.com

Anticancer Potential in Cell Line Studies

Analogues of 4-methyl-N-(4-nitrophenyl)benzamide have demonstrated significant anticancer potential across numerous human cancer cell lines. Research has focused on modifying the core structure to enhance potency and selectivity.

For instance, a series of 4-methylbenzamide (B193301) derivatives built on an N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone showed high activity against a panel of cancer cells. nih.gov Compounds where the methyl group was substituted with purine (B94841) derivatives were particularly effective. Notably, derivatives 7 and 10 , featuring two chlorine atoms on the purine ring, exhibited potent inhibition against leukemic cell lines K562 and HL-60, with IC₅₀ values as low as 2.27 µM and 1.42 µM, respectively. nih.gov

Similarly, newly synthesized imidazole-based N-phenylbenzamide derivatives showed promising cytotoxicity. nih.gov Compounds 4e (with a para-methoxy group) and 4f (with a para-nitro group, akin to the titular compound) exhibited good activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC₅₀ values ranging from 7.5 to 11.1 µM. nih.gov Other studies have identified 1,3,4-thiadiazole-based analogues as effective cytotoxic agents against MCF-7 and HepG2 (liver) cancer cell lines. mdpi.com

Structure-activity relationship (SAR) studies on N-substituted benzamides have revealed that the presence of a nitro-group on the phenyl ring can sometimes decrease anti-proliferative activity, a crucial finding for the design of analogues of this compound. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Benzamide Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 (2,6-dichloro-purine analogue) | K562 (Leukemia) | 2.27 | nih.gov |

| HL-60 (Leukemia) | 1.42 | nih.gov | |

| OKP-GS (Renal Carcinoma) | 4.56 | nih.gov | |

| Compound 10 (2,6-dichloro-purine analogue) | K562 (Leukemia) | 2.53 | nih.gov |

| HL-60 (Leukemia) | 1.52 | nih.gov | |

| Compound 4f (Imidazole-based, p-NO₂) | A549 (Lung) | 7.5 | nih.gov |

| HeLa (Cervical) | 8.2 | nih.gov | |

| MCF-7 (Breast) | 7.9 | nih.gov | |

| Compound 4e (Imidazole-based, p-OCH₃) | A549 (Lung) | 8.9 | nih.gov |

| HeLa (Cervical) | 11.1 | nih.gov | |

| MCF-7 (Breast) | 9.2 | nih.gov |

Antimicrobial Activity (Antibacterial and Antifungal)

The benzamide class of compounds, including derivatives of this compound, has been widely investigated for antimicrobial properties. nanobioletters.comnih.gov Studies have shown that these molecules can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nanobioletters.comnih.gov

For example, a study on N-phenylbenzamides demonstrated activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. nih.gov Another study synthesized various benzamide derivatives and found that some compounds exhibited significant zones of inhibition against B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com The synthesis of Schiff bases from 4-nitrobenzamide (B147303) also yielded compounds with high antimicrobial potency.

The structural characteristics of these compounds play a key role in their activity. Quantitative structure-activity relationship (QSAR) studies have shown that antimicrobial activity can be effectively modeled using topological and molecular connectivity indices, highlighting the importance of the compound's shape and electronic properties. nih.gov The broad-spectrum potential of N-phenylbenzamide derivatives makes them candidates for further development, particularly for topical agents to treat infections caused by both bacteria and fungi. nih.gov

Table 2: Antimicrobial Activity of Selected Benzamide Analogues

| Compound | Microorganism | Activity Measurement | Result | Reference |

| Compound 5a | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com | |

| Compound 6b | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| Compound 6c | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| N-phenylbenzamides | S. aureus, E. coli, C. albicans | Zone of Inhibition | Sensitive Category | nih.gov |

| NPDM (pleuromutilin derivative) | MRSA ATCC 43300 | In vitro activity | Potent bactericidal agent | nih.gov |

Antidiabetic Potential through Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

A significant area of research for benzamide analogues is in the management of diabetes mellitus. nih.govnih.gov One major therapeutic strategy is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which helps control postprandial hyperglycemia. nih.govacs.org

Several studies have shown that benzamide derivatives can be potent inhibitors of these enzymes. For example, 2,3-dihydroquinazolin-4(1H)-ones derived from anilines demonstrated strong α-glucosidase inhibitory activity, with some compounds like 4h and 4i being more potent than the standard drug acarbose. acs.org Similarly, other research identified benzothiazine derivatives as excellent α-glucosidase inhibitors, with IC₅₀ values significantly lower than acarbose. cmu.ac.th

Another mechanism through which benzamide derivatives exert antidiabetic effects is the activation of glucokinase (GK), an enzyme crucial for glucose metabolism in the liver and pancreas. nih.govresearchgate.net Computational and in silico studies have been instrumental in designing and identifying benzamide derivatives as potent GK activators, which could serve as initial hits for developing novel oral antidiabetic agents. nih.govresearchgate.net

Table 3: Enzyme Inhibitory Activity of Benzamide Analogues in Antidiabetic Studies

| Compound/Derivative Class | Target Enzyme | IC₅₀ / Activity | Reference |

| Compound 4h (dihydroquinazolinone) | α-Glucosidase | More potent than acarbose | acs.org |

| Compound 4i (dihydroquinazolinone) | α-Glucosidase | More potent than acarbose | acs.org |

| Benzothiazine Derivative 1 | α-Glucosidase | 5.90 µM (Acarbose = 38.3 µM) | cmu.ac.th |

| Benzothiazine Derivative 8 | α-Glucosidase | 7.812 µM (Acarbose = 38.3 µM) | cmu.ac.th |

| Benzothiazine Derivative 9 | α-Glucosidase | 3.906 µM (Acarbose = 38.3 µM) | cmu.ac.th |

| Sulfamoyl Benzamide Derivatives | Glucokinase | High antidiabetic activity in vivo | researchgate.net |

Enzyme and Receptor Binding Studies (e.g., Tyrosine Kinase Inhibition)

The structural framework of this compound is an ideal template for designing inhibitors of various enzymes and receptors critical in disease pathways. A key area of focus has been the inhibition of protein kinases, including tyrosine kinases, which are often dysregulated in cancer.

Studies have explicitly designed 4-methylbenzamide derivatives as potential protein kinase inhibitors. nih.gov Molecular docking studies of imidazole-based N-phenylbenzamide derivatives against a target kinase protein revealed excellent binding affinities, with the most active compounds showing higher affinity than the control drug nilotinib. nih.gov Furthermore, 4-methyl quinazoline (B50416) derivatives have been developed as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), demonstrating nanomolar potencies. nih.gov

Beyond kinases, benzamide analogues have been shown to inhibit other important enzymes. For example, certain benzenesulfonamides carrying a benzamide moiety are potent inhibitors of human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE), with inhibition constants (Ki) in the nanomolar range. nih.gov Other research has explored benzamides as inhibitors of enzymes relevant to neurodegenerative diseases, such as β-secretase (BACE1), and viral enzymes like the SARS-CoV protease. mdpi.comnih.gov These studies underscore the broad applicability of the benzamide scaffold in targeting diverse enzymatic activities.

Exploration of Specific Molecular Targets and Mechanisms of Action

Understanding the precise molecular targets and mechanisms of action is crucial for the rational design of therapeutic agents. For N-substituted benzamides, several distinct mechanisms have been elucidated.

In the context of anticancer activity, a primary mechanism is the induction of apoptosis. Studies using declopramide, an N-substituted benzamide, as a lead compound showed that it triggers apoptosis by inducing the release of cytochrome c from mitochondria, leading to the activation of caspase-9. nih.gov This process was preceded by a G2/M phase cell cycle block and was found to be independent of the p53 tumor suppressor protein. nih.gov Other anticancer benzamide analogues, such as dual PI3K/HDAC inhibitors, have been shown to modulate the expression of downstream proteins like p-AKT and acetylated histone H3, ultimately arresting the cell cycle and inducing apoptosis. nih.gov For some sulfonamide derivatives, aldehyde dehydrogenase has been identified as a potential molecular target for their cytotoxic effects. mdpi.com

In antidiabetic applications, the mechanism often involves direct enzyme modulation. As discussed, benzamide derivatives can act as glucokinase activators, enhancing glucose metabolism, or as inhibitors of α-glucosidase and α-amylase, which slows carbohydrate digestion. nih.govnih.gov These targeted actions highlight the ability to fine-tune the benzamide structure to interact specifically with key proteins in metabolic pathways.

Role in Lead Compound Identification and Molecular Design

The N-substituted benzamide framework, exemplified by this compound, serves as a highly valuable scaffold for lead compound identification and molecular design in drug discovery. mdpi.comnih.gov The chemical tractability of the amide bond allows for the straightforward synthesis of large libraries of analogues with diverse substituents, facilitating comprehensive structure-activity relationship (SAR) studies. mdpi.comnih.gov

Numerous research efforts have identified benzamide derivatives as promising "lead compounds" or "initial hits" for further optimization. mdpi.comnih.govresearchgate.net For example, after identifying potent benzamide-based enzyme inhibitors, researchers can use these initial structures as templates to develop new analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Modern synthetic methods further enhance the utility of this scaffold. The use of amides as directing groups in C-H functionalization reactions enables the late-stage modification of the aromatic rings, providing access to complex and novel molecular architectures that would be difficult to synthesize otherwise. acs.orgacs.org This strategy allows for the precise tuning of a molecule's properties to maximize its therapeutic potential. Computational tools like molecular docking and 3D-QSAR are frequently used in conjunction with synthesis to rationally design new benzamide derivatives with enhanced binding to their biological targets. nih.govnih.gov The convergence of these synthetic and computational approaches solidifies the role of the benzamide scaffold as a privileged structure in the ongoing quest for new medicines.

Applications in Materials Science

The exploration of tailored organic molecules for advanced materials is a burgeoning field of research. The compound this compound, a derivative of benzanilide (B160483), possesses structural features that make it a candidate for investigation in various materials science applications. Its architecture, featuring a donor-acceptor system within a rigid molecular framework, is of significant interest for developing functional materials.

Organic Non-Linear Optical (NLO) Materials Development

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optical signal processing, data storage, and telecommunications. tcichemicals.com The efficacy of these materials often stems from a molecular structure that includes an electron-donating group and an electron-accepting group linked by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT), which is fundamental to second- and third-order NLO responses.

In this compound, the methyl group (-CH₃) acts as a weak electron donor, while the nitro group (-NO₂) serves as a strong electron acceptor. These are connected through the conjugated system of the benzanilide backbone. This configuration suggests a potential for NLO activity. Research into analogous benzamide derivatives has provided a framework for understanding and predicting these properties.

For instance, a study on 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide (4MNMNPB), a structurally similar compound, demonstrated its potential as an NLO material. tandfonline.com It was synthesized via the benzoylation method and single crystals were grown using a slow evaporation technique with DMSO as the solvent. tandfonline.com The NLO efficiency of these crystals was determined using the Kurtz-Perry powder technique, which measures second-harmonic generation (SHG). tandfonline.com This method is a standard for screening new materials for their NLO capabilities. tandfonline.com

Theoretical investigations using Density Functional Theory (DFT) are also a critical tool. DFT calculations can optimize molecular geometry and predict key NLO parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov Studies on other organic NLO candidates show that molecules with high hyperpolarizability values often exhibit significant NLO effects. nih.gov For example, DFT studies on certain triazole derivatives have shown that specific substitutions can enhance hyperpolarizability, indicating strong potential for NLO applications. researchgate.netnih.gov

The table below summarizes findings for an analogous NLO crystal, illustrating the type of characterization that would be relevant for this compound.

| Property | Finding for Analogous Compound (4MNMNPB) | Reference |

| Synthesis Method | Benzoylation | tandfonline.com |

| Crystal Growth | Slow evaporation from DMSO solution | tandfonline.com |

| NLO Characterization | Kurtz-Perry powder method for SHG efficiency | tandfonline.com |

| Theoretical Analysis | DFT with B3LYP/6-311++G(d,p) basis set | tandfonline.com |

| Optical Transmittance | Good transmittance in the 350–1000 nm region | tandfonline.com |

| Thermal Stability | Confirmed by TGA/DTA | tandfonline.com |

Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. The spatial arrangement of molecules in a crystal lattice is paramount, as it dictates the material's bulk properties, including its optical and electronic behavior. For NLO materials, a non-centrosymmetric crystal packing is essential for achieving a macroscopic second-order NLO effect.

The molecular structure of this compound contains functional groups capable of forming robust intermolecular interactions, such as hydrogen bonds (N-H···O=C) and π–π stacking interactions between the aromatic rings. The study of crystal structures of analogous compounds provides insight into how these forces direct the assembly of the molecules.

Crystallographic Data for an Analogue, 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.800 (3) |

| b (Å) | 8.2320 (16) |

| c (Å) | 11.959 (2) |

| β (˚) | 103.36 (3) |

| Volume (ų) | 1321.8 (5) |

| Z | 4 |

Data sourced from ResearchGate. researchgate.net

Hirshfeld Surface Analysis is a powerful tool in crystal engineering used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal. Studies on other nitro-substituted compounds demonstrate the utility of this method. nih.govnih.gov The analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole showed that the most significant contributions to crystal packing came from H···H, N···H, and O···H contacts. nih.gov This quantitative approach is essential for understanding how to modify molecular structures to achieve specific packing motifs.

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogue

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 31.5 | nih.gov |

| N···H/H···N | 19.2 | nih.gov |

| O···H/H···O | 14.5 | nih.gov |

| N···C/C···N | 10.9 | nih.gov |

| C···H/H···C | 10.2 | nih.gov |

Data for 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. nih.gov

By understanding these interactions, researchers can potentially create polymorphs or co-crystals of this compound with optimized arrangements for specific functions.

Role as a Building Block for Novel Materials and Polymers

The term "building block" in materials science refers to a molecule that can be used as a fundamental unit to construct larger, more complex structures like polymers or supramolecular assemblies. lcpo.fr The properties of the final material are directly influenced by the chemical and physical characteristics of its constituent building blocks. researchgate.net

This compound possesses features that make it a potential candidate as a material building block. Its benzanilide core provides a rigid and thermally stable segment. The presence of the nitro group and the methyl group on the terminal phenyl rings offers sites for further chemical modification. For example, the nitro group can be reduced to an amine group (-NH₂), which is a common functional group used in polymerization reactions, such as in the formation of polyamides or polyimides. The methyl group could also potentially undergo functionalization.

Research into polymers derived from related nitrophenyl compounds illustrates this potential. For example, N-(4-Nitrophenyl) maleimide (B117702) has been successfully used as a monomer in free-radical copolymerization to create new polymers with tailored properties. ijert.orgijraset.com These studies demonstrate that the nitrophenyl moiety can be incorporated into polymer backbones to influence characteristics like thermal stability. ijert.orgijraset.com The synthesis of heat-resistant polymers from N-(4-Nitro phenyl) maleimide and acrylonitrile (B1666552) highlights how such building blocks contribute to the development of high-performance materials. ijraset.com

The concept of using end-functionalized oligomers or polymers as building blocks is also well-established. escholarship.org If this compound were modified to have reactive end-groups, it could be incorporated into copolymers to introduce specific optical or electronic properties derived from its donor-acceptor structure. This approach allows for the creation of multifunctional materials where different building blocks contribute distinct properties. escholarship.org

Future Research Directions and Outlook

Exploration of Expanded Structure-Activity Relationship Landscapes

A critical avenue for future research lies in the systematic exploration of the structure-activity relationship (SAR) of 4-methyl-N-(4-nitrophenyl)benzamide. Current knowledge on related benzamides indicates that even minor structural modifications can significantly alter biological activity. tandfonline.comnih.govnih.gov Future studies should focus on creating a comprehensive SAR landscape by synthesizing and evaluating a diverse library of analogues. This involves strategically modifying three key regions of the molecule: the 4-methylphenyl ring, the 4-nitrophenyl ring, and the central amide linker.

Key research objectives would include:

Substitution on the Phenyl Rings: Investigating the impact of varying the position and nature of substituents on both aromatic rings. For instance, replacing the 4-methyl group with other alkyls, halogens, or electron-donating/withdrawing groups could modulate lipophilicity and electronic properties. Similarly, altering the position and type of substituent on the nitrophenyl ring could fine-tune target interactions. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres. The nitro group, for example, could be substituted with cyano, sulfonyl, or other electron-withdrawing groups to potentially alter metabolic stability and interaction profiles.

Amide Bond Modification: Exploring modifications of the amide linker, such as N-methylation or replacement with retro-amides or thioamides, to alter the compound's conformational rigidity and hydrogen-bonding capacity. nih.gov

These systematic studies will generate crucial data for understanding which structural features are essential for activity and will guide the design of more potent and selective derivatives.

Table 1: Proposed Modifications for Structure-Activity Relationship (SAR) Studies

| Molecular Region | Proposed Modification | Potential Impact on Properties | Research Rationale |

|---|---|---|---|

| 4-methylphenyl Ring (Toluoyl Group) | Replace methyl with -H, -Cl, -OCH3, -CF3 | Alters lipophilicity, electronic effects, and metabolic stability. | To determine the optimal substituent for target binding and pharmacokinetic properties. |

| 4-nitrophenyl Ring | Shift nitro group to ortho/meta; replace with -CN, -SO2NH2, -Cl | Changes electronic distribution and hydrogen bonding potential. | To probe the specific electronic and steric requirements of the target's binding pocket. |

| Amide Linker | N-methylation; replacement with a thioamide or retro-amide | Modifies hydrogen bond donor/acceptor character and conformational flexibility. | To enhance membrane permeability and alter binding kinetics. nih.gov |

Advanced Computational Modeling Techniques for Enhanced Prediction

The future of research on this compound and its derivatives will be heavily influenced by advanced computational methods. mdpi.com These techniques can accelerate the discovery process by predicting molecular properties and interactions, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on experimental data from SAR studies. mdpi.com These models can identify key molecular descriptors that correlate with biological activity, enabling the prediction of activity for virtual compounds.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of the compound when interacting with potential biological targets. tandfonline.com This can reveal the stability of binding modes, the role of solvent molecules, and conformational changes that are crucial for function.

AI and Machine Learning: Utilizing artificial intelligence and deep learning algorithms to analyze large datasets and predict a range of properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET). nih.gov Emerging AI frameworks can now generate reliable property forecasts in seconds from 2D molecular graphs, dramatically speeding up the screening of virtual libraries. newswise.com

These predictive models will serve as a powerful tool for prioritizing synthetic targets and designing derivatives with improved efficacy and drug-like properties. frontiersin.org

Table 2: Comparison of Advanced Computational Modeling Techniques

| Technique | Primary Application for this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity to known or hypothesized protein targets. nih.gov | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and ranking of potential derivatives. |

| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. mdpi.com | A predictive model to estimate the activity of unsynthesized analogues, guiding lead optimization. |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of the ligand-protein complex over time. tandfonline.com | Understanding the conformational dynamics and stability of the binding pose, providing insights beyond static docking. |

| AI/Machine Learning (e.g., MetaGIN) | High-throughput virtual screening and prediction of ADMET properties from molecular structure alone. newswise.com | Rapid identification of promising candidates from vast virtual libraries with favorable drug-like properties. nih.govnewswise.com |

Development of New Synthetic Pathways for Complex Derivatives

While the synthesis of this compound can be achieved through standard amide coupling reactions, future research should focus on developing more innovative and efficient synthetic routes to access complex and diverse derivatives. nanobioletters.com The limitations of traditional methods can hinder the rapid generation of compound libraries needed for thorough SAR studies.

Future synthetic research should explore:

Multi-component Reactions: Designing one-pot, multi-component reactions to assemble complex benzamide (B126) structures from simple starting materials, increasing efficiency and reducing waste.

Continuous Flow Synthesis: Implementing continuous flow chemistry for the synthesis of the core scaffold and its derivatives. This technology allows for better control over reaction parameters, improved safety, and easier scalability.

Late-Stage Functionalization: Developing methods for late-stage functionalization, where complex modifications are introduced at the final steps of the synthesis. This approach allows for the rapid diversification of a common intermediate, which is highly valuable for lead optimization.

Novel Coupling Chemistries: Investigating new catalytic systems or coupling reagents to form the amide bond under milder conditions, which would allow for the incorporation of more sensitive functional groups into the final structure. nih.govgoogle.com

The development of such advanced synthetic methodologies will be crucial for building the diverse chemical library needed to fully explore the potential of this molecular scaffold. nih.govmdpi.com

Table 3: Comparison of Synthetic Strategies for Complex Derivatives

| Synthetic Approach | Description | Advantage for Derivative Synthesis |

|---|---|---|

| Conventional Synthesis | Stepwise reaction, typically involving activation of a carboxylic acid (e.g., to an acid chloride) followed by reaction with an amine. nanobioletters.com | Reliable and well-established. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced purification steps, and rapid access to complexity. |

| Continuous Flow Chemistry | Reactants are pumped through a reactor in a continuous stream. | Enhanced safety, precise control, and straightforward scalability. google.com |

| Late-Stage Functionalization | Introducing chemical modifications at a late stage in a synthetic sequence. | Enables rapid diversification of a core structure to build a library of analogues efficiently. |

Investigation of Broader Biomolecular Interactions and Functional Targets

To date, the specific biological targets of this compound are not well-defined. Research on structurally similar benzamides and sulfonamides suggests potential interactions with enzymes such as α-glucosidase and α-amylase. tandfonline.comnih.gov A significant future direction is to broaden the search for its molecular targets and understand its mechanism of action on a cellular and systemic level.

Future investigations should employ:

Chemical Proteomics: Using techniques like affinity chromatography-mass spectrometry, where a modified version of the compound is used as bait to "pull down" its binding partners from cell lysates, thereby identifying direct protein targets.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays that measure different cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) to uncover unexpected biological activities.

Target Deconvolution: Once a phenotypic effect is observed, employing genetic (e.g., CRISPR screening) or proteomic methods to identify the specific target responsible for that effect.

Enzyme Inhibition Assays: Screening the compound against panels of therapeutically relevant enzymes (e.g., kinases, proteases, dehydrogenases) to identify potential inhibitory activity. For example, some C-nucleoside benzamide derivatives are known to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov

Identifying the specific biomolecular partners of this compound is essential for validating its therapeutic potential and understanding its biological role. nih.gov

Table 4: Potential Biomolecular Targets and Investigative Methods

| Potential Target Class | Example Targets | Investigative Method |

|---|---|---|

| Enzymes (Metabolic) | α-Glucosidase, α-Amylase tandfonline.comnih.gov | In vitro enzyme inhibition assays. |

| Enzymes (Biosynthetic) | Inosine Monophosphate Dehydrogenase (IMPDH) nih.gov | Enzyme kinetics and cellular GTP pool analysis. |

| Kinases | Protein and lipid kinases mdpi.com | Kinase screening panels and cell signaling pathway analysis. |

| Unknown Targets | Novel proteins and pathways | Affinity chromatography, phenotypic screening followed by target deconvolution. nih.gov |

Integration with Advanced Material Science Methodologies

The intersection of small molecule chemistry and material science offers exciting and underexplored opportunities. tandfonline.com The unique chemical structure of this compound makes it a candidate for integration into advanced materials, where its properties could be harnessed for novel applications. 3ds.com

Future research in this area could focus on:

Nanofiber Formulations: Incorporating the compound into polymer-based nanofibers. nih.gov This could create materials for controlled-release applications, where the high surface-area-to-volume ratio of nanofibers can enhance dissolution and modulate release kinetics. nih.gov

Organic Electronics: Exploring the use of the benzamide core as a building block for organic semiconductors or materials with interesting photophysical properties. The electron-donating (methyl) and electron-withdrawing (nitro) groups at opposite ends of the conjugated system could impart useful electronic characteristics.

Functional Polymers: Covalently attaching the compound to polymer backbones to create functional materials. Such materials could have applications in sensing, where binding of the benzamide moiety to its target could trigger a change in the polymer's properties (e.g., fluorescence or conductivity).

Crystal Engineering: Studying the solid-state packing and intermolecular interactions of the compound and its derivatives to design crystalline materials with specific properties, such as nonlinear optical behavior or specific mechanical characteristics.

Integrating this small molecule into material science frameworks could lead to the development of innovative functional materials with applications beyond traditional pharmacology. tandfonline.comyoutube.com

Table 5: Potential Applications in Advanced Material Science

| Material Science Application | Methodology | Potential Functionality |

|---|---|---|

| Drug Delivery Systems | Incorporation into electrospun nanofibers or nanoparticles. nih.gov | Sustained or targeted release of the active compound. |

| Organic Electronics | Use as a building block for organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). | Charge-transport or light-emitting properties based on the molecular structure. |

| Chemical Sensors | Grafting onto polymer surfaces or incorporation into metal-organic frameworks (MOFs). | Detection of specific analytes through changes in optical or electrical signals. |

| Functional Coatings | Integration into surface coatings to impart specific properties. | Creation of surfaces with tailored chemical or biological functionalities. |

Q & A

Q. What are the limitations of current synthetic methodologies, and how can flow chemistry or biocatalysis address them?

- Methodological Answer : Batch synthesis struggles with exothermic acylation steps. Continuous flow reactors improve heat dissipation and scalability. Biocatalysts (e.g., lipases for enantioselective amidation) reduce waste and enhance green chemistry metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.